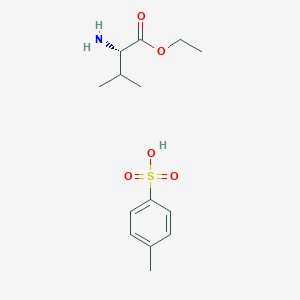

H-Val-oet tos

Description

Properties

Molecular Formula |

C14H23NO5S |

|---|---|

Molecular Weight |

317.40 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H15NO2.C7H8O3S/c1-4-10-7(9)6(8)5(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,4,8H2,1-3H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |

InChI Key |

HCIREIAVICBERP-RGMNGODLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)N.CC1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CCOC(=O)C(C(C)C)N.CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of L-Valine Ethyl Ester p-Toluenesulfonate Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of L-Valine ethyl ester p-toluenesulfonate salt, a crucial intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, a comprehensive experimental protocol, and expected quantitative outcomes.

Introduction

L-Valine ethyl ester p-toluenesulfonate salt is a protected form of the essential amino acid L-valine, rendered more soluble in organic solvents and suitable for a variety of chemical transformations, most notably in peptide synthesis and as a chiral building block in the creation of complex active pharmaceutical ingredients. The p-toluenesulfonate (tosylate) salt provides a stable, crystalline solid that is easier to handle and purify than the free ester. The synthesis is typically achieved through a Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Principle: Fischer-Speier Esterification

The core of the synthesis is the Fischer-Speier esterification. In this reaction, the carboxylic acid group of L-valine is reacted with ethanol in the presence of a strong acid catalyst, p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct of the reaction, is typically removed by azeotropic distillation.

The reaction mechanism involves the protonation of the carbonyl oxygen of L-valine by p-toluenesulfonic acid, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the L-valine ethyl ester. The positively charged amino group of the ester then forms an ionic bond with the negatively charged sulfonate group of the p-toluenesulfonic acid, resulting in the desired salt.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of L-Valine ethyl ester p-toluenesulfonate salt.

Materials:

-

L-Valine

-

Ethanol (absolute)

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add L-valine (e.g., 11.7 g, 0.1 mol), p-toluenesulfonic acid monohydrate (e.g., 20.9 g, 0.11 mol), ethanol (e.g., 60 mL), and toluene (e.g., 150 mL).

-

Azeotropic Dehydration: The reaction mixture is heated to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

-

Reaction Completion and Cooldown: After the theoretical amount of water has been collected (in this example, approximately 1.8 mL), and the reaction is deemed complete (typically 4-6 hours), the heating is discontinued, and the reaction mixture is allowed to cool to room temperature.

-

Crystallization: The cooled reaction mixture is then further cooled in an ice bath for approximately 1-2 hours to facilitate the crystallization of the product.

-

Isolation of the Product: The crystalline solid is collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected solid is washed with cold, anhydrous diethyl ether (2 x 50 mL) to remove any residual toluene and unreacted starting materials.

-

Drying: The white crystalline product is dried under vacuum to a constant weight.

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of L-Valine ethyl ester p-toluenesulfonate salt.

| Parameter | Value |

| Reactants | |

| L-Valine | 1.0 eq |

| p-Toluenesulfonic acid monohydrate | 1.1 - 1.2 eq |

| Ethanol | Excess (often used as a co-solvent) |

| Toluene | Sufficient for azeotropic removal of water |

| Reaction Conditions | |

| Temperature | Reflux (boiling point of toluene) |

| Reaction Time | 4 - 8 hours |

| Product | |

| Appearance | White crystalline solid |

| Expected Yield | 85 - 95% |

| Melting Point | Approximately 155-158 °C |

Visualizations

Synthesis Workflow

An In-Depth Technical Guide on the Mechanism of Action of H-Val-OEt tos in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) in peptide coupling reactions. It delves into the underlying chemical principles, offers detailed experimental protocols, and presents quantitative data for researchers in peptide synthesis and drug development.

Introduction to Peptide Coupling and the Role of Amino Acid Esters

Peptide synthesis is a cornerstone of pharmaceutical research and development, enabling the creation of novel therapeutics, diagnostic agents, and research tools. The formation of the peptide bond, an amide linkage between two amino acids, is the fundamental reaction in this process. A common strategy in solution-phase peptide synthesis involves the coupling of an N-protected amino acid with an amino acid ester, such as this compound.

The esterification of the C-terminus of an amino acid serves two primary purposes: it protects the carboxyl group from participating in unwanted side reactions and enhances the solubility of the amino acid in organic solvents commonly used for peptide synthesis. The choice of the counter-ion for the protonated N-terminus of the amino acid ester, in this case, p-toluenesulfonate (tosylate), can influence the salt's handling properties and its behavior in the coupling reaction.

The Core Mechanism of this compound in Peptide Coupling

The utilization of this compound in a peptide coupling reaction proceeds through a well-defined sequence of steps. The overall process can be broken down into two key stages: the in-situ neutralization of the amino acid ester salt and the subsequent nucleophilic attack on an activated N-protected amino acid.

In-situ Neutralization

This compound exists as a salt, with the amino group of the valine ethyl ester being protonated by the strong acid, p-toluenesulfonic acid. For the amino group to become nucleophilic and participate in the peptide bond formation, it must be deprotonated. This is typically achieved by the addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture. This in-situ neutralization generates the free amino group of L-valine ethyl ester, which is the reactive species in the coupling reaction.[1][2] The tosylate anion, a conjugate base of a strong acid, is a stable and good leaving group, though in this context, it primarily serves as the counter-ion.

Carboxyl Group Activation and Peptide Bond Formation

Concurrently, the N-protected amino acid that is to be coupled with the valine ester must have its carboxyl group activated. This activation is essential to make the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the valine ester.

Several classes of coupling reagents are employed for this activation, with carbodiimides, phosphonium salts, and uronium salts being the most common.[1][2] A widely used method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[1][2]

The activated N-protected amino acid, often an active ester or a symmetrical anhydride, is then attacked by the nucleophilic nitrogen of the deprotonated H-Val-OEt. This results in the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide bond and release the activated leaving group.

The overall mechanism can be visualized as follows:

Figure 1: General workflow for peptide coupling using this compound.

Quantitative Data and Comparative Analysis

While specific quantitative data directly comparing the coupling efficiency of H-Val-OEt tosylate with its hydrochloride counterpart is not extensively documented in readily available literature, the principles of peptide coupling allow for informed inferences. The choice of the counter-ion is not expected to significantly impact the final peptide yield under optimized conditions, as the rate-determining step is typically the nucleophilic attack on the activated carboxyl group. The primary role of the counter-ion is to influence the physical properties of the amino acid ester salt, such as solubility and hygroscopicity.

The efficiency of the coupling reaction is more profoundly influenced by factors such as:

-

The choice of coupling reagent and additives: Reagents like HATU and HCTU are known for their high efficiency and rapid reaction times.[2]

-

The nature of the amino acids being coupled: Sterically hindered amino acids can lead to slower reaction rates and lower yields.

-

Reaction conditions: Solvent, temperature, and concentration of reactants play a crucial role in the reaction outcome.

-

The choice of base for neutralization: The basicity and steric bulk of the tertiary amine can affect the rate of deprotonation and potential side reactions.

Table 1: General Comparison of Factors Affecting Peptide Coupling Yield

| Factor | Influence on Yield | Considerations |

| Coupling Reagent | High | Phosphonium and uronium salt-based reagents often provide higher yields and faster reactions than carbodiimides alone.[2] |

| Additives (e.g., HOBt) | High | Significantly reduce the risk of racemization, thereby preserving the stereochemical integrity and improving the yield of the desired product.[1][2] |

| Solvent | Medium | Polar aprotic solvents like DMF and NMP are generally preferred for their ability to dissolve reactants and facilitate the reaction. |

| Base | Medium | The base should be strong enough to efficiently deprotonate the amino acid ester salt but not so strong as to cause significant racemization. DIPEA is often favored over TEA due to its greater steric hindrance, which can minimize side reactions.[2] |

| Counter-ion (Tosylate vs. HCl) | Low | Primarily affects physical properties of the starting material. The in-situ neutralization step mitigates major differences in reactivity during the coupling reaction itself. |

Detailed Experimental Protocol: Synthesis of a Dipeptide using this compound

The following is a representative experimental protocol for the solution-phase synthesis of an N-protected dipeptide, for example, Z-Leu-Val-OEt, using this compound.

Materials:

-

N-α-Cbz-L-Leucine (Z-Leu-OH)

-

L-Valine ethyl ester p-toluenesulfonate (this compound)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-α-Cbz-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Addition of Amino Acid Ester and Base: To the solution from step 1, add this compound (1.0 eq).

-

In-situ Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine or DIPEA (1.1 eq) to the mixture while stirring. The base will neutralize the p-toluenesulfonic acid, liberating the free amino group of the valine ethyl ester.

-

Carboxyl Group Activation: To the cooled and stirred mixture, add EDC·HCl (1.1 eq) portion-wise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Z-Leu-Val-OEt.

Figure 2: A typical experimental workflow for dipeptide synthesis.

Minimizing Racemization

A critical consideration in peptide coupling is the prevention of racemization at the chiral center of the activated amino acid. The formation of an oxazolone intermediate is a common pathway for racemization.[3] The use of additives like HOBt is crucial as they react with the activated carboxyl group to form an active ester that is less prone to racemization than the initial activated species.[3] The choice of a weaker base, such as N-methylmorpholine (NMM) or collidine, can also help to minimize racemization, especially for amino acids that are particularly susceptible to this side reaction.[2]

Conclusion

This compound is a valuable reagent in solution-phase peptide synthesis. Its mechanism of action follows the established principles of peptide coupling, requiring in-situ neutralization of the amino group followed by reaction with an activated N-protected amino acid. While the tosylate counter-ion primarily influences the physical properties of the salt, the overall success and efficiency of the coupling reaction are dictated by the careful selection of coupling reagents, additives, and reaction conditions. By understanding the underlying mechanisms and adhering to optimized protocols, researchers can effectively utilize this compound to construct desired peptide sequences with high yield and stereochemical purity.

References

An In-depth Technical Guide on the Solubility of L-Valine Ethyl Ester Tosylate (H-Val-OEt tos) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of L-Valine ethyl ester tosylate (H-Val-OEt tos) in common organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining solubility, enabling researchers to generate their own data.

Introduction to H-Val-OEt tosylate

L-Valine ethyl ester tosylate is a salt of the ethyl ester of the amino acid L-valine and p-toluenesulfonic acid. Amino acid esters are often converted into their salt forms, such as hydrochlorides or tosylates, to improve their stability and handling properties.[1] These salts can also exhibit enhanced solubility in certain solvents compared to their free base counterparts, a critical factor in pharmaceutical formulations and synthetic organic chemistry.[2][3] Understanding the solubility of this compound in various organic solvents is essential for its application in peptide synthesis, as a chiral building block, and in the development of active pharmaceutical ingredients (APIs).

Solubility Data

The tosylate group, being relatively large and containing an aromatic ring, will influence the solubility profile. It is expected that H-Val-OEt tosylate will exhibit some degree of solubility in polar protic and polar aprotic solvents.

Table 1: Qualitative Solubility of H-Val-OEt tosylate and Related Compounds

| Solvent | Solvent Type | Expected Solubility of this compound | Related Compound Solubility |

| Methanol | Polar Protic | Likely Soluble | L-Valine ethyl ester hydrochloride is soluble in alcohol.[4] |

| Ethanol | Polar Protic | Likely Soluble | L-Valine ethyl ester hydrochloride is soluble in alcohol.[4] L-Valine is almost insoluble.[5] |

| Acetone | Polar Aprotic | Likely Sparingly Soluble to Insoluble | L-Valine is almost insoluble.[5] |

| Ethyl Acetate | Polar Aprotic | Likely Sparingly Soluble to Insoluble | General for polar compounds with some non-polar character. |

| Dichloromethane | Polar Aprotic | Likely Sparingly Soluble to Insoluble | General for salts. |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Sparingly Soluble to Insoluble | General for salts. |

| Water | Polar Protic | Soluble | Amino acid ester salts are often prepared to enhance aqueous solubility.[1] |

Note: The expected solubility is an educated estimation based on the properties of similar compounds and general chemical principles. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for H-Val-OEt tosylate in various organic solvents, the isothermal shake-flask method is a widely accepted and robust technique.

Objective: To determine the equilibrium solubility of H-Val-OEt tosylate in a selected organic solvent at a specific temperature.

Materials:

-

L-Valine ethyl ester tosylate (this compound), solid

-

Selected organic solvent (e.g., methanol, ethanol, acetone) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer if the compound has a chromophore).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid H-Val-OEt tosylate to a series of vials. The excess of solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of H-Val-OEt tosylate. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of H-Val-OEt tosylate in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Repeatability: The experiment should be performed in triplicate to ensure the reliability and precision of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of H-Val-OEt tosylate.

References

Physical and chemical properties of L-Valine ethyl ester tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valine ethyl ester tosylate is a chiral building block of significant interest in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. As a derivative of the essential amino acid L-valine, it offers a versatile scaffold for the introduction of the valine side chain in a protected form. This technical guide provides a comprehensive overview of the known physical and chemical properties of L-valine ethyl ester and its common salt form, the hydrochloride, due to the limited availability of specific data for the tosylate salt. It also includes a general protocol for the synthesis of amino acid ester tosylates, which can be adapted for the preparation of the title compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and other advanced materials.

Introduction

L-valine, a proteinogenic branched-chain amino acid, is a fundamental component of many biological structures and processes. Its ethyl ester derivative, particularly in a salt form like the tosylate, serves as a crucial intermediate in the synthesis of peptides and peptidomimetics. The ester group protects the carboxylic acid functionality of valine, while the tosylate salt form can improve its handling and solubility characteristics. In drug development, L-valine esters have been utilized as prodrugs to enhance the bioavailability of parent drug molecules[1]. This guide aims to consolidate the available physicochemical data and synthetic methodologies relevant to L-Valine ethyl ester tosylate to facilitate its effective use in research and development.

Physicochemical Properties

Detailed experimental data specifically for L-Valine ethyl ester tosylate is not widely available in public literature. However, the properties of the free base (L-Valine ethyl ester) and the more commonly documented hydrochloride salt provide valuable insights.

Identifiers and Molecular Characteristics

The following table summarizes key identifiers for L-Valine ethyl ester and its hydrochloride salt. The molecular formula and weight for the tosylate salt are calculated for reference.

| Property | L-Valine Ethyl Ester | L-Valine Ethyl Ester Hydrochloride | L-Valine Ethyl Ester Tosylate (Calculated) |

| IUPAC Name | ethyl (2S)-2-amino-3-methylbutanoate | ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | ethyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |

| Synonyms | Ethyl L-valinate, H-Val-OEt | L-Val-OEt·HCl | N/A |

| CAS Number | 17431-03-7[2][3] | 17609-47-1[4][5] | N/A |

| Molecular Formula | C₇H₁₅NO₂[2][3] | C₇H₁₆ClNO₂[4][5] | C₁₄H₂₃NO₅S |

| Molecular Weight | 145.20 g/mol [2][3] | 181.66 g/mol [4][5] | 317.40 g/mol |

| Canonical SMILES | CCOC(=O)C(C(C)C)N[2] | CCOC(=O)C(C(C)C)N.Cl | CCOC(=O)C(C(C)C)N.CS(=O)(=O)O |

| InChI Key | BQIVJVAZDJHDJF-LURJTMIESA-N[2] | PQGVTLQEKCJXKF-RGMNGODLSA-N | N/A |

Physical Properties

The physical properties of L-Valine ethyl ester hydrochloride are well-documented and are presented here as a proxy for the expected properties of the tosylate salt.

| Property | Value | Conditions |

| Appearance | White powder[4] | Ambient |

| Melting Point | ~100 °C[4] | |

| 102-105 °C (lit.) | ||

| Solubility | Soluble in water | |

| Optical Rotation | [α]D²⁰ = +6.5 ± 1°[4] | c = 2 in H₂O |

| [α]D²⁰ = +6.7° | c = 2 in H₂O |

Chemical Properties and Spectral Data

The chemical reactivity of L-Valine ethyl ester tosylate is primarily dictated by the amino and ester functional groups. The amino group is nucleophilic and can be readily acylated or alkylated. The ester group is susceptible to hydrolysis under both acidic and basic conditions.

Spectral Data

-

¹H NMR (L-Valine ethyl ester hydrochloride): A comparison of the ¹H NMR spectra of the hydrochloride salt, the free ester, and an ibuprofen salt has been reported, highlighting the shifts of the amino and protonated amino groups[6].

-

¹³C NMR (L-Valine ethyl ester): Spectral data is available in various databases[2].

Experimental Protocols

General Synthesis of Amino Acid Ester Tosylates

A general and environmentally benign method for the preparation of amino acid benzyl ester tosylates has been described, which can be adapted for the synthesis of the corresponding ethyl ester. This procedure avoids the use of hazardous solvents like benzene and carbon tetrachloride[7].

Reaction Scheme:

L-Valine + Ethanol + p-Toluenesulfonic acid monohydrate → L-Valine ethyl ester tosylate + Water

Procedure:

-

A mixture of L-valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and excess ethanol is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

A suitable azeotroping solvent, such as cyclohexane, is added to the mixture[7].

-

The reaction mixture is heated to reflux, and the water formed during the esterification is removed azeotropically.

-

The reaction progress is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, L-Valine ethyl ester tosylate, is precipitated by the addition of a suitable anti-solvent, such as diethyl ether or ethyl acetate[7].

-

The solid product is collected by filtration, washed with the anti-solvent, and dried under vacuum.

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of L-Valine ethyl ester tosylate.

Applications in Research and Drug Development

L-Valine ethyl ester and its salts are valuable intermediates in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: They serve as building blocks for the incorporation of the valine residue into peptide chains.

-

Prodrug Development: The esterification of a drug molecule with L-valine can enhance its absorption and bioavailability. L-valine ester prodrugs are recognized by peptide transporters, facilitating their transport across biological membranes[1].

-

Asymmetric Synthesis: The chiral nature of L-valine ethyl ester makes it a useful starting material or auxiliary in asymmetric synthesis.

Due to the general nature of its applications, a specific signaling pathway diagram involving L-Valine ethyl ester tosylate cannot be constructed at this time. Its role is primarily as a synthetic intermediate rather than a direct modulator of a specific biological pathway.

Conclusion

L-Valine ethyl ester tosylate is a valuable, yet not extensively characterized, derivative of L-valine. While specific physicochemical data for the tosylate salt remains scarce, the properties of the corresponding hydrochloride salt and the free ester provide a useful reference point for researchers. The provided general synthesis protocol offers a starting point for the preparation of this compound using environmentally more acceptable solvents. The utility of L-valine esters as synthetic intermediates in peptide chemistry and as prodrug moieties underscores their continued importance in the development of new therapeutics. Further detailed characterization of the tosylate salt would be a valuable contribution to the field.

References

- 1. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. l-Valine, ethyl ester | C7H15NO2 | CID 87182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Valine, ethyl ester (CAS 17431-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L -Valine ethyl ester 99 17609-47-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

An In-depth Technical Guide on the Role of H-Val-OEt tos as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries, temporary stereogenic units that are covalently attached to a substrate, represent a powerful and well-established strategy to induce chirality in a predictable manner. Among the various classes of chiral auxiliaries, those derived from the chiral pool of natural amino acids are particularly attractive due to their ready availability, low cost, and high enantiopurity.

This technical guide focuses on the application of L-Valine ethyl ester tosylate (H-Val-OEt tos) as a chiral auxiliary. While the tosylate salt itself is primarily a stable and crystalline precursor, the active chiral auxiliary is the free L-valine ethyl ester. This guide will delve into the core principles of its application, including the formation of the active auxiliary, its role in directing stereoselective transformations, and its subsequent removal. We will explore its utility in key asymmetric reactions, supported by quantitative data and detailed experimental protocols.

The Role of this compound as a Precursor to a Chiral Auxiliary

This compound serves as a convenient and shelf-stable precursor to the free amine, L-valine ethyl ester. The tosylate counterion is a good leaving group, but more importantly, it protonates the amino group, forming a stable ammonium salt. This enhances the compound's crystallinity and ease of handling. Before its use as a chiral auxiliary, the free amine must be liberated, typically through a simple acid-base workup.

The general workflow for utilizing this compound as a chiral auxiliary is depicted below.

Figure 1: General workflow for the use of this compound as a chiral auxiliary.

Mechanism of Asymmetric Induction

The primary mechanism by which L-valine ethyl ester directs stereoselectivity is through the formation of a chiral imine or enamine intermediate. The bulky isopropyl group of the valine moiety effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less sterically hindered face. This principle of steric hindrance is fundamental to many chiral auxiliary-based methods.

Formation of Chiral Imines

L-valine ethyl ester readily condenses with aldehydes and ketones to form the corresponding chiral imines. This reaction is typically carried out in the presence of a dehydrating agent or with azeotropic removal of water.

Stereochemical Model for Asymmetric Alkylation

A plausible transition state model for the alkylation of a ketone-derived chiral enamine illustrates the source of stereocontrol. The chelation of a metal cation (e.g., Li⁺) between the enamine nitrogen and the ester carbonyl can lead to a rigid, chair-like transition state. The bulky isopropyl group of the valine auxiliary preferentially occupies a pseudo-equatorial position to minimize steric interactions. This arrangement exposes one face of the enolate to the electrophile while shielding the other.

Figure 2: Proposed transition state model for diastereoselective alkylation.

Applications in Asymmetric Synthesis

Chiral auxiliaries derived from L-valine ethyl ester are versatile and have been employed in a range of asymmetric transformations.

Asymmetric Alkylation of Ketones

One of the key applications is the diastereoselective alkylation of ketone-derived enamines. The chiral enamine is deprotonated with a strong base to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide).

Table 1: Diastereoselective Allylic Alkylation of Valine-Derived Amino Ketones

| Entry | Ketone | R¹ | R² | Base | Yield (%) | dr (E/Z) |

| 1 | 11a | PhCH₂ | H | LHMDS | 85 | >98:2 |

| 2 | 11a | PhCH₂ | H | LDA | 82 | >98:2 |

| 3 | 11b | i-Bu | H | LHMDS | 59 | 97:3 |

| 4 | 11b | i-Bu | H | LDA | 80 | 97:3 |

Data synthesized from representative literature on valine-derived ketones.

Asymmetric Aldol Reactions

Chiral enamines or enolates derived from L-valine ethyl ester can undergo diastereoselective aldol reactions with aldehydes, leading to the formation of chiral β-hydroxy ketones.

Asymmetric Michael Additions

The chiral enamines can also act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, affording chiral 1,5-dicarbonyl compounds with high diastereoselectivity.

Experimental Protocols

The following are generalized experimental protocols for the key steps in utilizing this compound as a chiral auxiliary. Researchers should optimize these conditions for their specific substrates.

Protocol for Liberation of the Free Amine

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Basification: Add a mild aqueous base, such as saturated sodium bicarbonate solution, and stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield L-valine ethyl ester as an oil.

Protocol for Asymmetric Alkylation of a Ketone

-

Imine Formation: To a solution of the ketone (1.0 eq) in toluene, add L-valine ethyl ester (1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC or GC-MS). Remove the solvent under reduced pressure.

-

Enolate Formation: Dissolve the crude imine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base such as LDA or LHMDS (1.1 eq) dropwise and stir for 1 hour.

-

Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir until completion.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Auxiliary Cleavage

-

Hydrolysis: Dissolve the diastereomerically enriched product in a mixture of THF and water. Add a mild acid (e.g., 1 M HCl) and stir at room temperature until the imine is hydrolyzed (monitored by TLC).

-

Extraction: Neutralize the reaction mixture with a mild base and extract the chiral product with an organic solvent. The aqueous layer will contain the protonated L-valine ethyl ester.

-

Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the L-valine ethyl ester.

Conclusion

This compound, as a stable precursor to L-valine ethyl ester, provides a practical and cost-effective entry into the use of amino acid-derived chiral auxiliaries. The steric influence of the valine side chain allows for high levels of diastereoselectivity in a variety of important carbon-carbon bond-forming reactions. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, make it a valuable tool for researchers and professionals in the field of drug development and asymmetric synthesis. While not as extensively documented as some other "brand-name" auxiliaries, the principles governing its application are well-understood, offering a reliable method for the synthesis of enantiomerically enriched molecules.

Disclaimer: This document is intended as a technical guide and is based on a synthesis of available scientific literature. The experimental protocols are generalized and may require optimization for specific applications. Always consult primary literature and perform appropriate safety assessments before conducting any chemical reactions.

Navigating the Safe Handling of L-Valine Ethyl Ester Tosylate: A Technical Guide

Understanding the Compound

L-Valine ethyl ester tosylate is an amino acid derivative used in various biochemical applications, including peptide synthesis. Its safe handling is paramount in a laboratory and drug development setting to protect personnel and the environment.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for L-Valine ethyl ester hydrochloride, which can be used as a reference for H-Val-OEt tos.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C7H15NO2 · HCl |

| Molecular Weight | 181.66 g/mol |

| Appearance | White powder |

| Melting Point | ~ 100 - 105 °C |

| Optical Rotation | [a]D20 = + 6.5 ± 1° (c=2 in H2O) |

| Storage Temperature | 0-8°C |

Data sourced from available information for L-Valine ethyl ester hydrochloride.[1][2]

Table 2: Toxicological Data

| Test | Result | Species |

| Acute Oral LD50 | > 2,000 mg/kg bw | Rat (female)[3] |

| Acute Inhalation LC50 | > 5,260 mg/m³ air (4 h) | Rat (male/female)[3] |

Toxicological data is based on L-Valine, the parent amino acid.

Hazard Identification and First Aid

Based on the data for similar compounds, this compound is not classified as a hazardous substance. However, it may cause mechanical irritation to the eyes, skin, and respiratory tract.[3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

-

Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

In all cases of exposure, if symptoms persist, seek medical attention.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.

-

Handling: Handle in a well-ventilated area. Minimize dust generation and accumulation.[3] Avoid contact with skin, eyes, and clothing.[3] Use personal protective equipment as required.[3]

-

Storage: Keep in the original container, tightly closed in a dry and well-ventilated place.[3] Store at a recommended temperature of 0-8°C.[1] Keep away from heat and sources of ignition.[3]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Spill Response Protocol

In the event of a spill, a structured response is necessary to mitigate any potential hazards.

Caption: Logical workflow for handling a chemical spill of this compound.

Fire Fighting Measures

This compound is a combustible solid but may not ignite readily.[3]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), foam, or water spray.[3]

-

Hazardous Combustion Products: Fire may produce irritating and/or toxic gases, including carbon oxides and nitrogen oxides.[3]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[4]

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of this compound are not explicitly provided in the available documentation. The toxicological data for L-Valine was determined according to standard OECD guidelines for testing of chemicals. For instance, acute oral toxicity is typically determined using a method like OECD Test Guideline 420.

Conclusion

While a specific Safety Data Sheet for L-Valine ethyl ester tosylate is not available, the data for its hydrochloride salt provides a solid foundation for its safe handling. Adherence to the outlined precautions, including the use of appropriate personal protective equipment and proper storage, is essential for minimizing risks in a research and development environment. It is imperative for all personnel to be familiar with these guidelines before working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of H-Val-OEt tos in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the utilization of L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) in Solid-Phase Peptide Synthesis (SPPS). These application notes are intended to guide researchers in the successful incorporation of the initial valine residue onto a solid support and its subsequent deprotection for peptide chain elongation.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of Nα-protected amino acid derivatives is crucial to prevent unwanted side reactions. While Fmoc and Boc are the most common Nα-protecting groups, the tosyl (Tos) group offers an alternative strategy, particularly in specific synthetic schemes.

This compound serves as a starting material for introducing the C-terminal valine residue. The ethyl ester protects the C-terminus, while the tosyl group protects the α-amino group. This protocol outlines the attachment of this building block to a Merrifield resin and the subsequent deprotection of the tosyl group to allow for the continuation of peptide synthesis using standard Fmoc or Boc chemistry.

Experimental Protocols

Attachment of this compound to Merrifield Resin

The initial step involves the covalent attachment of this compound to a chloromethylated polystyrene resin, commonly known as Merrifield resin. The cesium salt of the N-tosyl amino acid ester is utilized to facilitate the nucleophilic substitution reaction with the chloromethyl groups on the resin.

Materials:

-

This compound (L-Valine ethyl ester p-toluenesulfonate)

-

Merrifield resin (chloromethylated polystyrene, 1% DVB)

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diethyl ether

Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve this compound in a minimal amount of methanol.

-

Add an aqueous solution of cesium carbonate (1.0 M) dropwise until the pH of the solution reaches 7.0.

-

Remove the solvent under reduced pressure to obtain the crude cesium salt.

-

To ensure the salt is anhydrous, co-evaporate it with anhydrous DMF twice. Dry the resulting solid under high vacuum for at least 4 hours.

-

-

Resin Swelling:

-

Place the Merrifield resin in a reaction vessel.

-

Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.

-

-

Attachment Reaction:

-

Dissolve the dried cesium salt of this compound (1.5 - 2.0 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the solution of the cesium salt to the swollen resin.

-

The reaction can be catalyzed by the addition of potassium iodide (0.1 equivalents).[1]

-

Seal the reaction vessel and heat the mixture to 50°C.

-

Allow the reaction to proceed for 12-24 hours with continuous agitation.

-

-

Washing:

-

After the reaction is complete, filter the resin and wash it sequentially with:

-

DMF (3 x 10 mL/g resin)

-

DMF/Water (1:1, v/v) (3 x 10 mL/g resin)

-

DMF (3 x 10 mL/g resin)

-

DCM (3 x 10 mL/g resin)

-

Methanol (3 x 10 mL/g resin)

-

-

Dry the resin under high vacuum to a constant weight.

-

-

Determination of Resin Loading:

-

The loading of the valine residue onto the resin can be determined gravimetrically (by weight gain) or more accurately using a picric acid titration method for the available chloride sites after the reaction.

-

Deprotection of the N-Tosyl Group

The removal of the N-tosyl group is a critical step to expose the free amine for the subsequent coupling of the next amino acid. Reductive deprotection using samarium(II) iodide (SmI₂) is a mild and effective method that is orthogonal to many standard SPPS protecting groups.

Materials:

-

N-Tosyl-Val-resin

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling:

-

Swell the N-Tosyl-Val-resin in anhydrous THF (10-15 mL per gram of resin) for at least 30 minutes in a sealed, inert atmosphere (e.g., under Argon or Nitrogen).

-

-

Deprotection Reaction:

-

To the swollen resin, add a solution of SmI₂ in THF (5-10 equivalents per tosyl group).

-

The reaction is typically rapid, and the characteristic deep blue or green color of the SmI₂ solution will fade as the reaction proceeds.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring the Deprotection:

-

The completion of the deprotection can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test. A positive Kaiser test (blue beads) indicates the presence of a free primary amine. The Kaiser test is not reliable for N-protected amino acids, but it is a definitive test for the presence of the deprotected amine.[2]

-

-

Washing:

-

Once the reaction is complete, filter the resin and wash it sequentially with:

-

THF (3 x 10 mL/g resin)

-

DMF (3 x 10 mL/g resin)

-

DCM (3 x 10 mL/g resin)

-

-

-

Neutralization (if necessary):

-

If any acidic byproducts are present, wash the resin with a solution of 10% DIPEA in DMF (v/v) to ensure the free amine is in its neutral, reactive form for the next coupling step.

-

Follow with further DMF and DCM washes.

-

The deprotected Val-resin is now ready for the coupling of the next Nα-protected amino acid using standard SPPS protocols (e.g., Fmoc or Boc chemistry).

Data Presentation

The efficiency of the attachment and deprotection steps is crucial for the overall success of the peptide synthesis. The following table summarizes expected quantitative data based on literature for similar reactions.

| Parameter | Method | Expected Yield/Efficiency | Reference |

| Resin Loading | Cesium Salt Method with Merrifield Resin | 0.4 - 0.8 mmol/g (Typical) | [3][4] |

| N-Tosyl Deprotection | SmI₂ in THF | > 95% |

Note: The actual resin loading will depend on the initial substitution of the Merrifield resin and the reaction conditions. It is highly recommended to determine the loading for each batch of synthesized resin. The deprotection yield is typically high but should be confirmed by a qualitative test like the Kaiser test to ensure complete reaction before proceeding to the next coupling step.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the attachment of this compound to the Merrifield resin and the subsequent deprotection of the N-tosyl group.

Caption: Workflow for this compound attachment and deprotection.

Chemical Pathway

The following diagram illustrates the key chemical transformations involved in the attachment and deprotection steps.

Caption: Chemical pathway for resin attachment and deprotection.

Conclusion

The use of this compound provides a viable alternative for the introduction of the C-terminal valine residue in SPPS. The attachment to Merrifield resin via the cesium salt method followed by reductive deprotection of the N-tosyl group with samarium(II) iodide offers a robust and orthogonal strategy. Careful monitoring of the resin loading and deprotection steps is essential to ensure high-quality peptide synthesis. The protocols provided herein serve as a comprehensive guide for researchers employing this methodology.

References

Application Notes and Protocols for H-Val-OEt Tosylate in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tosylate) is a widely utilized building block in solution-phase peptide synthesis (SPPS). It serves as the C-terminal amino acid ester component, ready for coupling with an N-protected amino acid. The p-toluenesulfonate (tosylate) salt form offers several advantages, including improved stability, crystallinity, and ease of handling compared to the free base of the amino acid ester. This document provides detailed application notes and protocols for the use of H-Val-OEt tosylate in the synthesis of dipeptides.

Role of the Tosylate Salt in Peptide Synthesis

In H-Val-OEt tosylate, the amino group of L-valine ethyl ester is protonated and forms an ionic bond with the negatively charged tosylate anion. This salt formation serves two primary purposes:

-

Temporary Protection and Stability: The protonation of the amino group prevents its participation in unwanted side reactions, such as self-coupling, during storage and handling. The crystalline nature of the salt enhances its stability and shelf-life.

-

Facilitation of Purification: The salt is typically a crystalline solid that can be easily purified by recrystallization, ensuring the use of a high-purity starting material for the peptide coupling reaction.

Before the coupling reaction can proceed, the free amino group of L-valine ethyl ester must be liberated from its tosylate salt by the addition of a tertiary amine base.

Application: Synthesis of N-Boc-L-Phenylalanyl-L-Valine Ethyl Ester (Boc-Phe-Val-OEt)

This section details the synthesis of the dipeptide Boc-Phe-Val-OEt from N-Boc-L-phenylalanine (Boc-Phe-OH) and H-Val-OEt tosylate using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of Boc-Phe-Val-OEt using the described protocol. Yields in solution-phase peptide synthesis are generally good to excellent, with high purity achievable after standard purification procedures.

| Parameter | Value | Reference |

| Starting Materials | Boc-Phe-OH, H-Val-OEt tosylate | [1] |

| Coupling Reagents | EDC, HOBt | [2][3] |

| Base | N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) | [4] |

| Typical Yield | 75-90% | [5] |

| Purity (after purification) | >95% | [6] |

Experimental Protocol: Synthesis of Boc-Phe-Val-OEt

This protocol outlines the step-by-step procedure for the coupling of Boc-Phe-OH with H-Val-OEt tosylate.

Materials:

-

N-Boc-L-phenylalanine (Boc-Phe-OH)

-

L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tosylate)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[2]

-

1-Hydroxybenzotriazole (HOBt)[2]

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)[4]

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

In a separate flask, suspend H-Val-OEt tosylate (1.0 equivalent) in DCM.

-

-

Neutralization of H-Val-OEt Tosylate:

-

To the suspension of H-Val-OEt tosylate, add N-methylmorpholine (NMM) (1.1 equivalents) dropwise while stirring.[4] Stir the mixture at room temperature for 15-20 minutes to ensure the complete neutralization of the tosylate salt and liberation of the free amine.

-

-

Activation of Boc-Phe-OH:

-

Cool the solution of Boc-Phe-OH and HOBt to 0 °C in an ice bath.

-

Add EDC·HCl (1.1 equivalents) to the cooled solution and stir for 15-20 minutes at 0 °C to activate the carboxylic acid.[2]

-

-

Coupling Reaction:

-

To the activated Boc-Phe-OH solution, add the neutralized H-Val-OEt solution from step 2.

-

Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl solution (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Final Purification:

-

The crude Boc-Phe-Val-OEt can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of Boc-Phe-Val-OEt.

Caption: Workflow for the synthesis of Boc-Phe-Val-OEt.

Signaling Pathway Analogy: The Logic of Protected Peptide Synthesis

While not a biological signaling pathway, the logic of protecting groups in peptide synthesis can be visualized in a similar manner, where specific chemical signals (reagents) trigger sequential events.

Caption: Logical flow of solution-phase peptide synthesis.

References

- 1. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: L-Valine Ethyl Ester Tosylate in Protecting Group Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. L-Valine ethyl ester tosylate serves as a valuable reagent in this context, primarily functioning as a stable, crystalline precursor for the introduction of an ethyl ester protecting group onto a carboxylic acid. The tosylate salt form enhances the handling properties of the volatile L-valine ethyl ester, while the ethyl ester itself provides temporary protection of a carboxyl group, typically at the C-terminus of an amino acid or peptide.

These application notes provide a comprehensive overview of the protecting group strategy involving L-Valine ethyl ester tosylate, including detailed experimental protocols for protection and deprotection, and relevant physicochemical and quantitative data to guide researchers in its effective utilization.

Physicochemical Properties and Data

A thorough understanding of the properties of L-Valine ethyl ester tosylate is crucial for its proper handling, storage, and application in synthesis.

| Property | Value |

| Chemical Name | (2S)-2-amino-3-methylbutanoic acid ethyl ester; 4-methylbenzenesulfonic acid |

| Synonyms | L-Valine ethyl ester p-toluenesulfonate salt, H-Val-OEt·TsOH |

| Molecular Formula | C₁₄H₂₃NO₅S |

| Molecular Weight | 317.4 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 160-162 °C |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and alcohols. |

| Storage | Store in a cool, dry place, protected from moisture. Recommended storage temperature: 2-8 °C. |

Protecting Group Strategy: Esterification of a Carboxylic Acid

The primary application of L-Valine ethyl ester tosylate in protecting group strategies is the esterification of a carboxylic acid. In peptide synthesis, this typically involves the protection of the C-terminal carboxyl group of an N-protected amino acid. The reaction proceeds via a coupling reaction, where a peptide coupling agent activates the carboxylic acid, allowing for nucleophilic attack by the amino group of L-valine ethyl ester. The tosylate counterion is removed by the addition of a non-nucleophilic base.

Experimental Workflow: Dipeptide Synthesis

Caption: Workflow for dipeptide synthesis using L-Valine ethyl ester tosylate.

Protocol: Esterification of an N-Protected Amino Acid

This protocol describes the synthesis of an N-protected dipeptide ethyl ester using L-Valine ethyl ester tosylate.

Materials:

-

N-protected amino acid (e.g., Boc-Alanine)

-

L-Valine ethyl ester tosylate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq), L-Valine ethyl ester tosylate (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIEA (1.0 eq) to the mixture to neutralize the tosylate salt.

-

Slowly add EDC (1.1 eq) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-protected dipeptide ethyl ester.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 75-90% |

| Reaction Time | 12-24 hours |

| Purity | >95% (after chromatography) |

Deprotection Strategy: Hydrolysis of the Ethyl Ester

The ethyl ester protecting group is typically removed under basic conditions through saponification. Care must be taken to avoid side reactions, such as racemization, especially with sensitive amino acid residues.

Reaction Scheme: Saponification

Application Notes and Protocols for H-Val-OEt Tosylate-Mediated Peptide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of a peptide bond utilizing L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) as the amine component. The described methodology is based on established principles of peptide coupling chemistry, offering a robust framework for the synthesis of dipeptides and larger peptide fragments.

Introduction

Peptide bond formation is a cornerstone of synthetic organic and medicinal chemistry, enabling the construction of peptides and proteins with diverse biological functions. The reaction involves the coupling of a carboxylic acid of an N-protected amino acid with the amine group of another amino acid ester. This application note details the use of H-Val-OEt tosylate, a stable and readily available salt of L-valine ethyl ester, in a classic carbodiimide-mediated coupling reaction. The tosylate counterion must be neutralized in situ to liberate the free amine for the coupling reaction.

The protocol outlined below employs N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent, a widely used reagent that facilitates the formation of an active ester intermediate from the N-protected amino acid, which then readily reacts with the amino group of the valine ester.

Reaction Principle and Workflow

The overall process involves three key stages:

-

Activation of the N-protected Amino Acid: The carboxylic acid of the N-protected amino acid (e.g., N-Cbz-L-Alanine) is activated by a coupling agent like DCC to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by the Amino Acid Ester: The free amino group of L-Valine ethyl ester (generated by in-situ neutralization of the tosylate salt) attacks the activated carboxyl group.

-

Peptide Bond Formation: A stable amide (peptide) bond is formed, yielding the protected dipeptide ester and N,N'-dicyclohexylurea (DCU) as a byproduct.

The following diagram illustrates the general experimental workflow:

Figure 1. General workflow for DCC-mediated peptide coupling.

Detailed Experimental Protocol

This protocol describes the synthesis of N-Cbz-L-Alanyl-L-Valine ethyl ester as a representative example.

3.1. Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| N-Cbz-L-Alanine | 223.23 | 2.0 | 446.5 mg |

| This compound | 317.41 | 2.0 | 634.8 mg |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.2 | 453.9 mg |

| N-Methylmorpholine (NMM) | 101.15 | 2.0 | 0.22 mL |

| Dichloromethane (DCM), anhydrous | - | - | 20 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | 2 x 10 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 2 x 10 mL |

| Saturated Sodium Chloride (Brine) | - | - | 1 x 10 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

| Ethyl Acetate (EtOAc) for crystallization | - | - | As needed |

| Hexane for crystallization | - | - | As needed |

3.2. Procedure

-

Preparation of Amine Component: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve H-Val-OEt tosylate (634.8 mg, 2.0 mmol) and N-Methylmorpholine (0.22 mL, 2.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature for 15 minutes to ensure complete neutralization.

-

Activation of Carboxyl Component: In a separate 50 mL flask, dissolve N-Cbz-L-Alanine (446.5 mg, 2.0 mmol) in 5 mL of anhydrous DCM. Cool this solution to 0°C in an ice bath.

-

Coupling Reaction:

-

Add the solution of N-Cbz-L-Alanine to the flask containing the neutralized H-Val-OEt.

-

In a small beaker, dissolve DCC (453.9 mg, 2.2 mmol) in 5 mL of anhydrous DCM.

-

Slowly add the DCC solution dropwise to the main reaction mixture over 10 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16-18 hours). A white precipitate of N,N'-dicyclohexylurea (DCU) will form.

-

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10 mL of 1 M HCl (twice), 10 mL of saturated NaHCO₃ solution (twice), and 10 mL of brine (once).[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][3]

-

-

Purification:

Visualization of the Reaction Mechanism

The following diagram outlines the key steps in the DCC-mediated peptide coupling reaction.

Figure 2. Simplified mechanism of DCC-mediated coupling.

Expected Results and Data Presentation

The successful synthesis of N-Cbz-L-Alanyl-L-Valine ethyl ester should yield a white crystalline solid. The expected yield and melting point are summarized in the table below. Characterization is typically performed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the final product.

| Product | Theoretical Yield (g) | Typical Yield Range (%) | Melting Point (°C) |

| N-Cbz-L-Alanyl-L-Valine ethyl ester | 0.70 | 75 - 90 | 115 - 118 |

Note: The theoretical yield is calculated based on a 1:1 stoichiometry of the starting amino acids. The typical yield and melting point are representative values and may vary based on experimental conditions and purity.

Troubleshooting and Safety Precautions

-

Low Yield: Incomplete reaction can be due to insufficient activation (degraded DCC) or incomplete neutralization of the H-Val-OEt tosylate. Ensure all reagents are of high quality and anhydrous conditions are maintained.

-

Side Reactions: Racemization can be a concern, especially if the reaction is run at elevated temperatures or with excess base. The addition of an anti-racemization agent like 1-Hydroxybenzotriazole (HOBt) can mitigate this.

-

Safety:

-

DCC is a potent skin sensitizer and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

DCM is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

-

Acids and bases used in the workup are corrosive. Handle with care.

-

This protocol provides a comprehensive guide for the synthesis of dipeptides using H-Val-OEt tosylate. For the synthesis of more complex peptides, solid-phase peptide synthesis (SPPS) methodologies are often preferred for their efficiency and ease of purification.[4]

References

Application Notes and Protocols for Dipeptide Synthesis Using H-Val-OEt Tosylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of dipeptides utilizing L-Valine ethyl ester tosylate (H-Val-OEt tos) as a key building block. The following sections outline the synthesis of Z-Ala-Val-OEt and Boc-Tyr(Bzl)-Val-OEt, offering step-by-step experimental procedures, quantitative data, and visual workflows to guide researchers in the efficient and reliable synthesis of these important chemical entities.

Synthesis of Z-Ala-Val-OEt via EDC/HOBt Coupling

This protocol describes the synthesis of the dipeptide Z-Ala-Val-OEt by coupling N-Z-L-alanine (Z-Ala-OH) with L-Valine ethyl ester tosylate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.

Experimental Protocol

Materials:

-

N-Z-L-alanine (Z-Ala-OH)

-

L-Valine ethyl ester tosylate (this compound)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

1N Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Ala-OH (1.0 eq), EDC-HCl (1.1 eq), and HOBt (1.1 eq) in a mixture of anhydrous DCM and anhydrous DMF (1:1 v/v).

-

Activation: Stir the solution at 0°C for 30 minutes to activate the carboxylic acid.

-

Coupling: Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq) while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 1N HCl, 1N NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Z-Ala-Val-OEt dipeptide.

Quantitative Data

| Parameter | Value |

| Yield | 85-95% |

| Reaction Time | 12-16 hours |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35 (m, 5H), 6.55 (d, 1H), 5.30 (d, 1H), 5.12 (s, 2H), 4.55 (dd, 1H), 4.30 (q, 1H), 4.18 (q, 2H), 2.20 (m, 1H), 1.40 (d, 3H), 1.25 (t, 3H), 0.95 (d, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5, 171.8, 156.2, 136.5, 128.6, 128.2, 128.0, 67.2, 61.5, 57.8, 50.5, 31.5, 19.2, 18.8, 18.5, 14.3 |

| Mass Spectrometry (ESI-MS) | m/z: 351.19 [M+H]⁺ |

Experimental Workflow

Caption: Workflow for the synthesis of Z-Ala-Val-OEt.

Synthesis of Boc-Tyr(Bzl)-Val-OEt via HATU Coupling

This protocol details the synthesis of the dipeptide Boc-Tyr(Bzl)-Val-OEt by coupling N-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) with L-Valine ethyl ester tosylate using HATU as the coupling reagent. HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids.

Experimental Protocol

Materials:

-

N-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

-

L-Valine ethyl ester tosylate (this compound)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

1N Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve Boc-Tyr(Bzl)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Activation: Stir the solution at room temperature for 10 minutes.

-

Coupling: Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1N HCl, 1N NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Boc-Tyr(Bzl)-Val-OEt dipeptide.

Quantitative Data

| Parameter | Value |

| Yield | 90-98% |

| Reaction Time | 2-4 hours |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.25 (m, 5H), 7.10 (d, 2H), 6.90 (d, 2H), 5.05 (s, 2H), 4.95 (d, 1H), 4.50 (dd, 1H), 4.35 (m, 1H), 4.15 (q, 2H), 3.05 (m, 2H), 2.15 (m, 1H), 1.45 (s, 9H), 1.25 (t, 3H), 0.90 (d, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.1, 171.5, 157.8, 155.5, 137.2, 130.5, 128.8, 128.2, 127.6, 115.2, 80.2, 70.1, 61.3, 58.0, 55.5, 37.8, 31.6, 28.5, 19.3, 18.9, 14.4 |

| Mass Spectrometry (ESI-MS) | m/z: 499.28 [M+H]⁺ |

Experimental Workflow

Caption: Workflow for the synthesis of Boc-Tyr(Bzl)-Val-OEt.

Signaling Pathways and Logical Relationships

The synthesis of dipeptides from an N-protected amino acid and an amino acid ester follows a clear logical progression. The fundamental principle involves the activation of the carboxylic acid group of the N-protected amino acid, followed by nucleophilic attack from the free amino group of the amino acid ester.

Caption: Logical relationship in dipeptide synthesis.

These protocols and data provide a comprehensive guide for the synthesis of dipeptides using H-Val-OEt tosylate. The choice of coupling reagent and reaction conditions can be adapted based on the specific amino acids being coupled to optimize yield and purity. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired dipeptide in high quality.

Application of H-Val-OEt tos in Fragment Condensation: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) in fragment condensation for peptide synthesis. This method is a cornerstone in the solution-phase synthesis of peptides, allowing for the coupling of individual amino acid residues or peptide fragments to elongate a peptide chain.

Introduction to Fragment Condensation

Fragment condensation is a key strategy in peptide synthesis, particularly for the creation of longer peptides.[1][2] It involves the coupling of pre-synthesized peptide fragments, which can be more efficient than the stepwise addition of single amino acids for complex sequences.[3] The use of amino acid esters, such as this compound, provides a readily available and protected C-terminal residue for the condensation reaction. The tosylate salt form enhances the stability and handling of the amino acid ester.

The fundamental principle involves the activation of the C-terminal carboxylic acid of an N-protected amino acid or peptide fragment, followed by nucleophilic attack from the free amino group of this compound to form a new peptide bond.[4]

Experimental Data Summary

The following table summarizes typical quantitative data for a dipeptide synthesis using an N-protected amino acid and an amino acid ester, based on analogous reactions reported in the literature.[5] Actual results may vary depending on the specific amino acid residues and reaction conditions.

| Parameter | Typical Value | Reference |

| Yield | 80 - 95% | Based on analogous reactions[5] |

| Purity (after workup) | >95% | General expectation in peptide synthesis[1] |

| Reaction Time | 2 - 24 h | Dependent on coupling agent and residues |

| Temperature | 0°C to RT | Standard for carbodiimide couplings |

Experimental Workflow

The overall workflow for the fragment condensation of an N-protected amino acid with this compound is depicted in the following diagram.

References

Application Notes: Solution-Phase Coupling of H-Val-OEt Tosylate with Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction